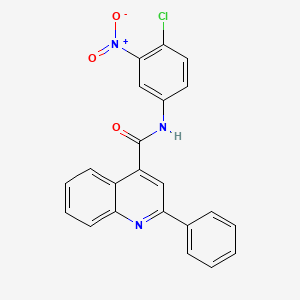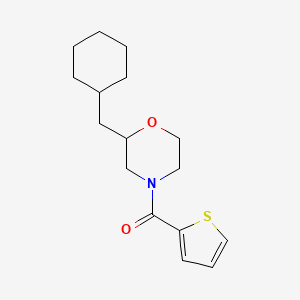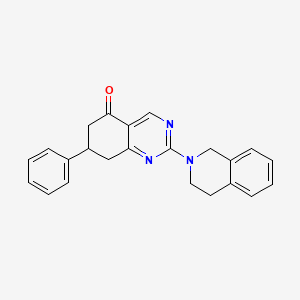
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that acts as a selective antagonist at the ionotropic glutamate receptors. It was first synthesized in 1988 by a group of researchers led by David Lodge at the University of Birmingham, UK. Since then, CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist at the AMPA/kainate subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a decrease in excitatory synaptic transmission and a reduction in synaptic plasticity. The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is still not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide depend on the specific experimental conditions and the brain region studied. In general, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce excitatory synaptic transmission and synaptic plasticity, and to impair learning and memory in animal models. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been used to study the role of glutamate receptors in various pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is its selectivity for the AMPA/kainate subtype of glutamate receptors, which allows for the specific study of these receptors without affecting other neurotransmitter systems. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is also relatively easy to use and has a well-established protocol for its application in electrophysiological experiments. However, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. In addition, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may not be suitable for studying other subtypes of glutamate receptors, such as NMDA receptors, which require different antagonists.
Future Directions
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the study of the role of AMPA/kainate receptors in synaptic plasticity and neuronal development, and their potential as targets for therapeutic interventions in neurodevelopmental disorders. Another area of interest is the development of more selective and potent antagonists for glutamate receptors, which could improve the specificity and efficacy of these compounds in experimental and clinical settings. Finally, the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying synaptic transmission and plasticity in the brain.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with ethyl 2-oxo-2-phenylacetate to form 4-chloro-3-nitrophenyl-2-phenylacetoacetate. This intermediate is then reacted with 2-aminoquinoline to form N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neuronal development. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a selective antagonist at the AMPA/kainate subtype of glutamate receptors, which are widely distributed in the brain and play a key role in synaptic transmission and plasticity.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![4-[4-(2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6058180.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6058197.png)